molecular formula C12H20ClN5 B15111158 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine

Cat. No.: B15111158
M. Wt: 269.77 g/mol
InChI Key: JOIXOHAQDLHDHK-UHFFFAOYSA-N
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Description

1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine is a bifunctional pyrazole-derived amine featuring two distinct pyrazole moieties linked via a methanamine bridge. The first pyrazole ring is substituted with an ethyl group at the 1-position and a methyl group at the 3-position, while the second pyrazole carries a methyl group at the 1-position. This structural arrangement confers unique physicochemical properties, such as moderate lipophilicity (predicted logP ~2.1) and a molecular weight of approximately 262.3 g/mol, based on its molecular formula (C₁₃H₁₈N₆). Pyrazole derivatives are widely explored in medicinal chemistry due to their versatile hydrogen-bonding capabilities and metabolic stability .

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(1-methylpyrazol-4-yl)methanamine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-4-17-9-12(10(2)15-17)7-13-5-11-6-14-16(3)8-11;/h6,8-9,13H,4-5,7H2,1-3H3;1H

InChI Key

JOIXOHAQDLHDHK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNCC2=CN(N=C2)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine typically involves the following steps:

    Formation of the Pyrazole Rings: The pyrazole rings are synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Substitution Reactions: The ethyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides.

    Coupling of Pyrazole Rings: The two pyrazole rings are coupled via a methylene bridge, which is introduced through a reaction with formaldehyde or a similar methylene donor.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing any carbonyl groups present.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the alkyl groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and substituted pyrazole compounds.

Scientific Research Applications

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

[(4-Chlorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine (CAS 1017388-57-6)

  • Structure : Replaces the ethyl-3-methylpyrazole group with a 4-chlorophenyl moiety.
  • Molecular Weight : 237.7 g/mol (C₁₂H₁₄ClN₃).
  • Lipophilicity : Higher logP (~2.8) due to the chloro substituent, improving membrane permeability but reducing aqueous solubility .

N-(2,3-Difluorobenzyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine (CAS 1006472-90-7)

  • Structure : Features a difluorobenzyl group instead of the ethyl-methylpyrazole.
  • Molecular Weight : 237.25 g/mol (C₁₂H₁₃F₂N₃).
  • Biological Relevance : Fluorinated analogs are common in antipsychotic and anti-inflammatory agents .

1-(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine oxalate (CAS 1197234-43-7)

  • Structure : Simplifies the target compound by removing the ethyl group and incorporating an oxalate salt.
  • Key Differences : Reduced steric bulk (molecular weight: 226.28 g/mol, C₉H₁₄N₃O₄) improves solubility but may decrease binding affinity in hydrophobic pockets .

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